

chemical properties of 4,6-Diamino-2-mercaptopyrimidine

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Compound of Interest

Compound Name: 4,6-Diamino-2-mercaptopyrimidine

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An In-Depth Technical Guide to the Chemical Properties of **4,6-Diamino-2-mercaptopyrimidine**

Introduction

4,6-Diamino-2-mercaptopyrimidine (DAMP), also known as 4,6-Diaminopyrimidine-2-thiol, is a pivotal heterocyclic compound within the pyrimidine family.^[1] Its structure, featuring a pyrimidine core functionalized with two highly reactive amino groups at the C4 and C6 positions and a mercapto group at the C2 position, makes it an exceptionally versatile building block in synthetic and medicinal chemistry.^{[2][3]} Pyrimidine derivatives are of immense interest as they form the core structure of nucleobases in DNA and RNA and are present in a vast number of pharmacologically active agents.^{[4][5]}

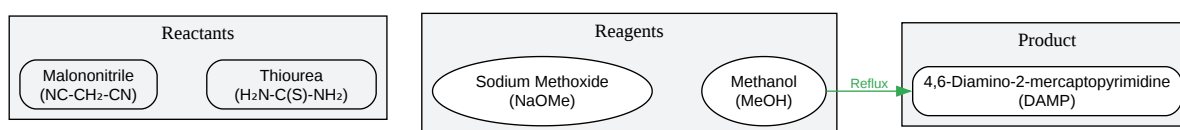
The strategic placement of nucleophilic amino groups and an acidic mercapto group imparts a rich and varied reactivity profile to DAMP. This allows for selective functionalization to generate extensive libraries of derivatives. The compound exhibits significant thione-thiol tautomerism, a critical property that influences its reactivity and interactions in biological systems.^{[6][7]} This guide provides a comprehensive exploration of the synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity of DAMP, with a focus on its applications as a precursor in drug discovery and materials science.

Synthesis of 4,6-Diamino-2-mercaptopyrimidine

The most common and efficient synthesis of DAMP involves the base-catalyzed condensation of malononitrile with thiourea.[8] This one-pot reaction proceeds with high yield and provides a straightforward route to the target molecule.

Reaction Scheme

The overall reaction is a cyclocondensation where the active methylene group of malononitrile reacts with the thiourea in the presence of a strong base, such as sodium methoxide or sodium ethoxide, in an alcoholic solvent.[8]



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Caption: Synthesis of DAMP via condensation of malononitrile and thiourea.

Experimental Protocol: Synthesis from Malononitrile and Thiourea

Causality: This protocol utilizes sodium methoxide to deprotonate the active methylene carbon of malononitrile, forming a carbanion. This potent nucleophile then attacks the electrophilic carbon of thiourea, initiating the cyclization cascade. Methanol serves as a suitable polar protic solvent for the reactants and reagents.

- Preparation: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 500 mL of absolute ethanol.
- Base Addition: Carefully add 75 g of sodium ethoxide to the ethanol with stirring.
- Reactant Addition: Add 80 g of thiourea and 66 g of malononitrile to the flask.[8]

- Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
- Isolation: After the reaction is complete, stop heating and allow the mixture to cool to room temperature. A solid precipitate will form.
- Purification: Collect the solid product by filtration. Dissolve the crude solid in approximately 3.5 L of hot water.
- Neutralization: Adjust the pH of the aqueous solution to ~7 using acetic acid. This will precipitate the purified product.
- Final Product: Filter the resulting pale yellow solid, wash with cold water, and dry under vacuum to yield **4,6-Diamino-2-mercaptopyrimidine**. [8]

Physicochemical and Spectroscopic Properties

The identity and purity of synthesized DAMP are confirmed through its distinct physical and spectroscopic characteristics.

Table 1: Physicochemical Properties of DAMP

Property	Value	Source(s)
IUPAC Name	4,6-diamino-1H-pyrimidine-2-thione	[1]
CAS Number	1004-39-3	[1]
Molecular Formula	C ₄ H ₆ N ₄ S	[1][8]
Molecular Weight	142.18 g/mol	[1]
Appearance	Pale yellow to brown-grey powder/solid	[8][9]
Melting Point	>280 °C (decomposes)	[10]
SMILES	<chem>NC1=CC(=NC(=S)N1)N</chem>	[1]
InChI Key	QCAWOHUJKPKOMD-UHFFFAOYSA-N	[1]

Thione-Thiol Tautomerism

A fundamental chemical property of DAMP is its existence as an equilibrium mixture of two tautomeric forms: the thione form (4,6-diamino-1H-pyrimidine-2-thione) and the thiol form (4,6-diamino-pyrimidine-2-thiol).[1][6] Quantum mechanical studies indicate that in the gas phase, the thiol form is more stable.[7][11] However, in polar solvents like water or DMSO, the thione form is favored due to better solvation and hydrogen bonding interactions.[7][12] This equilibrium is crucial as it dictates the primary site of reactivity.

Caption: Thione-thiol tautomeric equilibrium of DAMP.

Table 2: Spectroscopic Data for DAMP

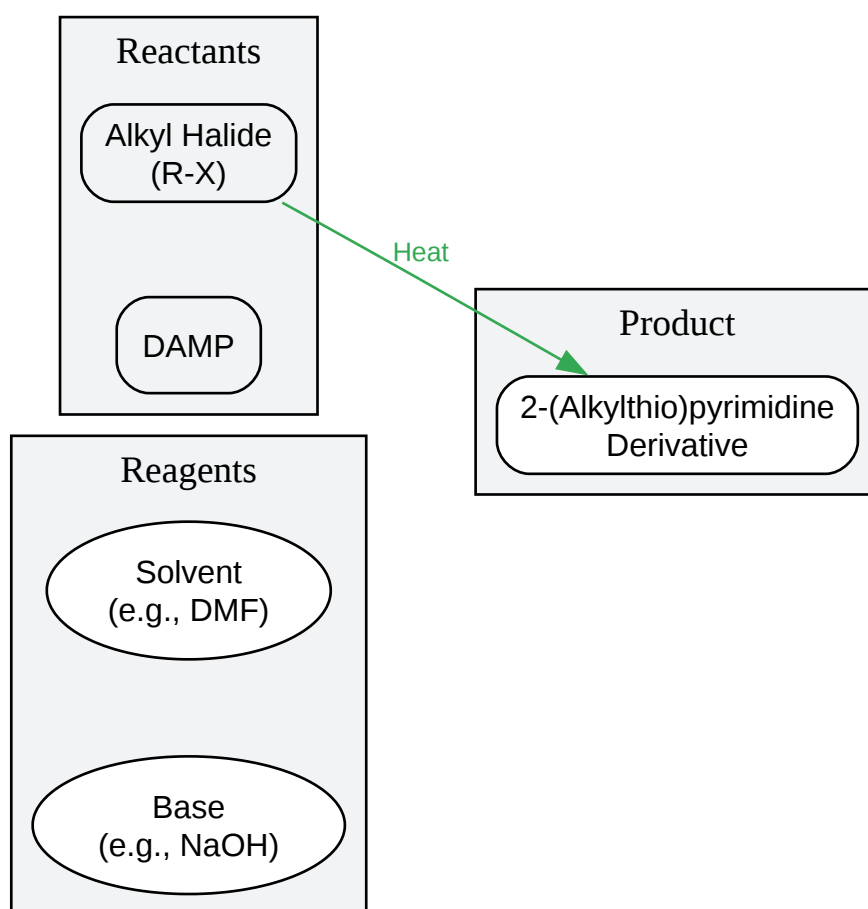
Technique	Characteristic Data	Interpretation	Source(s)
¹ H NMR (DMSO-d ₆)	δ ~5.0-5.3 ppm (s, 1H)δ ~6.5-7.5 ppm (br s, 4H)δ ~11.5 ppm (br s, 1H)	Aromatic C5-HTwo NH ₂ groupsN-H of thione	[2][13][14]
¹³ C NMR (DMSO-d ₆)	δ ~78-90 ppmδ ~162-166 ppmδ ~175-180 ppm	C5C4, C6C2 (C=S)	[2][14]
IR (KBr, cm ⁻¹)	3100-3500 (broad)~2220 (if CN present)1570-1650~1300	N-H stretching (amino groups)C≡N stretch (in precursors/derivatives)C=C and C=N stretchingC=S stretching	[2][13][14]
HRMS (ESI-TOF)	m/z [M+H] ⁺ ≈ 143.0391	Calculated for C ₄ H ₇ N ₄ S ⁺	[2][13]

Chemical Reactivity and Derivatization

The synthetic utility of DAMP stems from the differential reactivity of its functional groups. The mercapto/thiolate group is a soft nucleophile, while the amino groups are hard nucleophiles.

S-Alkylation: A Gateway to Thioether Derivatives

The most prominent reaction of DAMP is the S-alkylation of the mercapto group.[2] In the presence of a base, the thiol proton is abstracted to form a highly nucleophilic thiolate anion. This anion readily reacts with electrophiles like alkyl halides to form stable thioether derivatives. This reaction is highly selective for the sulfur atom, a preference explained by the Hard and Soft Acids and Bases (HSAB) principle, where the soft thiolate nucleophile preferentially attacks the soft alkyl halide electrophile.[2]



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Caption: General workflow for the S-alkylation of DAMP.

Experimental Protocol: S-Heptylation of DAMP

Trustworthiness: This protocol provides a validated method for selective S-alkylation, a foundational reaction for creating a wide range of biologically active molecules.[2] The structure

of the product is typically confirmed unambiguously using a combination of ^1H , ^{13}C , and HMBC NMR spectroscopy.^[2]

- **Thiolate Formation:** Dissolve DAMP (0.35 mmol) in a mixture of 1.0 N NaOH (0.35 mL) and methanol (5.0 mL). Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium salt. Evaporate the solvent to obtain the tan-colored sodium salt.^[2]
- **Alkylation:** Dissolve the obtained salt in DMF (5.0 mL). Add n-heptyl chloride (0.35 mmol) to the solution.
- **Reaction Conditions:** Stir the reaction mixture at 50 °C for 16 hours. Monitor the reaction completion by TLC.^[2]
- **Work-up:** After completion, evaporate the DMF under reduced pressure. Treat the residue with water (50 mL) and extract the product with chloroform (3 x 50 mL).^[2]
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 2-(heptylthio)pyrimidine-4,6-diamine product.^[2]

Other Key Reactions

- **Cyclization:** DAMP is a crucial precursor for building fused heterocyclic systems. For example, it can undergo cyclization reactions to form purine and pteridine derivatives, which are scaffolds of high interest in medicinal chemistry.^{[2][13]}
- **Condensation:** The exocyclic amino groups at C4 and C6 can participate in condensation reactions with aldehydes and ketones to form Schiff bases, providing another avenue for structural modification.^[2]
- **Metal Coordination:** The nitrogen and sulfur atoms in DAMP are excellent ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination complexes with interesting catalytic and biological properties.^{[3][15][16]}

Applications in Research and Drug Development

The structural features of DAMP make it a privileged scaffold in the design of novel therapeutic agents and functional materials.

- **Oncology:** Derivatives of DAMP have been synthesized and evaluated as potent anticancer agents, particularly against leukemia cell lines.[\[5\]](#)[\[14\]](#) The pyrimidine core acts as a bioisostere for natural purines, allowing these compounds to interfere with nucleic acid synthesis or kinase signaling pathways.
- **Cardiovascular Disease:** Certain 2-thioadenosine derivatives, synthesized from DAMP, are known to exhibit pharmacological activities such as coronary vasodilation and inhibition of platelet aggregation, making them relevant for treating cardiovascular disorders.[\[8\]](#)[\[10\]](#)[\[13\]](#)
- **Neurodegenerative Disease:** Modified DAMP structures have been developed as potent and selective A₃ adenosine receptor antagonists.[\[4\]](#)[\[17\]](#) These receptors are implicated in various neurological and inflammatory conditions.
- **Antimicrobial Agents:** The pyrimidine scaffold is found in many compounds with antibacterial, antifungal, and antiviral properties.[\[2\]](#)[\[5\]](#)[\[18\]](#) Novel DAMP-based MOFs have also shown significant antibacterial and antibiofilm activity.[\[16\]](#)
- **Materials Science:** Beyond medicine, DAMP and its derivatives are used as effective corrosion inhibitors for metals like copper and in the synthesis of functional coordination polymers for catalysis.[\[3\]](#)

Safety and Handling

- **Hazard Identification:** **4,6-Diamino-2-mercaptopyrimidine** is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[1\]](#)
- **Precautions:** Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated fume hood.
- **Storage:** Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents. Recommended storage temperature is between 2-30°C.[\[10\]](#)

Conclusion

4,6-Diamino-2-mercaptopyrimidine is a cornerstone heterocyclic building block with a rich chemical profile defined by its tautomeric nature and multiple reactive sites. Its straightforward synthesis and versatile reactivity, particularly the selective S-alkylation, provide chemists with a powerful tool for generating diverse molecular architectures. The demonstrated biological activities of its derivatives across oncology, infectious diseases, and cardiovascular medicine underscore its enduring importance in modern drug discovery and development. This guide serves as a foundational resource for researchers aiming to harness the unique chemical properties of DAMP for the creation of novel and impactful chemical entities.

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